![molecular formula C22H33N3O3 B6004393 4-(4-methoxyphenyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-oxobutanamide](/img/structure/B6004393.png)
4-(4-methoxyphenyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxyphenyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-oxobutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MP-10 and is a selective dopamine D3 receptor antagonist.
Mécanisme D'action
MP-10 acts as a selective dopamine D3 receptor antagonist. The dopamine D3 receptor is a G protein-coupled receptor that is primarily located in the mesolimbic system of the brain. This receptor is involved in the regulation of reward and motivation pathways, making it a potential target for the treatment of addiction and other related disorders.
Biochemical and Physiological Effects:
Studies have shown that MP-10 has significant effects on the dopamine system in the brain. The compound has been shown to reduce dopamine release in the nucleus accumbens, a key brain region involved in reward and motivation. This effect may be responsible for the compound's potential therapeutic effects in addiction and related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MP-10 is its selectivity for the dopamine D3 receptor. This selectivity makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, the compound's limited solubility in water may pose challenges in its use in certain experiments.
Orientations Futures
There are several potential future directions for research on MP-10. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists. Another potential direction is the investigation of the compound's effects on other neurotransmitter systems in the brain. Additionally, the use of MP-10 in combination with other drugs may hold promise for the treatment of various neurological disorders.
Méthodes De Synthèse
The synthesis of MP-10 involves the reaction of 4-(4-methoxyphenyl)-4-oxobutanoyl chloride with N-(1'-methyl-1,4'-bipiperidin-3-yl) amine in the presence of a base. The reaction results in the formation of MP-10 as a white solid.
Applications De Recherche Scientifique
MP-10 has been extensively studied for its potential applications in the field of drug discovery. The compound has shown promising results in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3/c1-24-14-11-19(12-15-24)25-13-3-4-18(16-25)23-22(27)10-9-21(26)17-5-7-20(28-2)8-6-17/h5-8,18-19H,3-4,9-16H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKBLAHZQFLVCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCCC(C2)NC(=O)CCC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-N-(1'-methyl-1,4'-bipiperidin-3-yl)-4-oxobutanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.